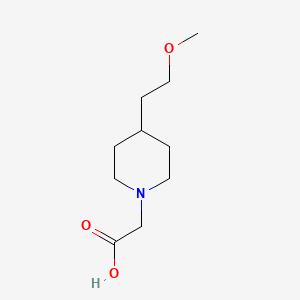

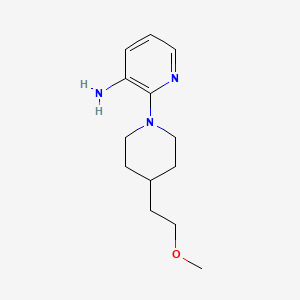

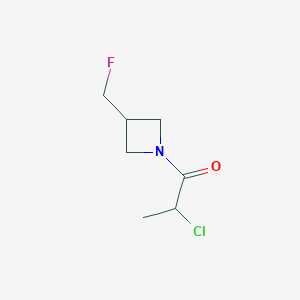

![molecular formula C13H16F2N2 B1477088 2-(4,4-二氟六氢环戊[c]吡咯-2(1H)-基)苯胺 CAS No. 2097993-83-2](/img/structure/B1477088.png)

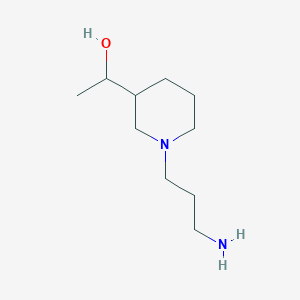

2-(4,4-二氟六氢环戊[c]吡咯-2(1H)-基)苯胺

描述

The compound “2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline” is a derivative of pyrrole, which is a heterocyclic, aromatic, organic compound . Pyrrole is a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles .

Synthesis Analysis

Pyrrole synthesis has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds . Multicomponent reactions (MCRs) represent powerful tools for construction of structurally diverse scaffolds . Through MCRs, three or more simple starting materials could react in a programmed and domino fashion to install the structurally complex products in a one-pot process .Molecular Structure Analysis

The molecular formula of “2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline” is C7H12F2N2 . The average mass is 162.180 Da and the monoisotopic mass is 162.096848 Da .Chemical Reactions Analysis

Pyrrole is one of the most relevant simple heterocycles because of its presence in a large number of natural and unnatural compounds with important properties, both in pharmacology and in materials science . The best-known natural pyrroles are the heme derivatives and chlorophil, which contain four pyrrole groups joined by methyne bridges .Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a nutty odor . Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene . Unlike furan and thiophene, it has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D .科学研究应用

Biological Probes

Due to its potential for fluorescence or other optical properties, this compound might be utilized as a biological probe. It could be used to tag biomolecules or cells, aiding in the visualization and study of biological processes.

Each of these applications represents a unique field of research where “2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline” could make a significant impact. The compound’s structure suggests a versatility that could be harnessed across various scientific disciplines. While the current literature does not provide specific studies on this compound, the analysis is based on the known applications of similar molecular structures and functional groups .

安全和危害

未来方向

Pyrrole-based hybrid nanocomposites have drawn much attentiveness of the researchers and scientists owing to their superior and much improved physical, chemical and biomedical properties . This suggests that the future research directions could involve the development of pyrrole-based nanocomposites for various applications in the fields of energy storage, sensors, and biomedical applications .

属性

IUPAC Name |

2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2/c14-13(15)6-5-9-7-17(8-10(9)13)12-4-2-1-3-11(12)16/h1-4,9-10H,5-8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUPXIWWEIIFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1CN(C2)C3=CC=CC=C3N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。